5-(Benzyloxy)-2-nitrophenylacetic Acid
Description
Properties
Molecular Formula |
C15H13NO5 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-(2-nitro-5-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H13NO5/c17-15(18)9-12-8-13(6-7-14(12)16(19)20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) |
InChI Key |
GWEWXLWLWFDHJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of 5-(benzyloxy)-2-nitrophenylacetic acid include:
Key Observations :
Pharmacological and Biochemical Implications
- MAO-B Inhibition: The benzyloxy group in the target compound may enhance binding to hydrophobic pockets in monoamine oxidase B (MAO-B), analogous to indole derivatives like 5-(benzyloxy)-1H-indole-1-yl acetic acid (Compound 20), which showed strong MAO-B interaction (Ebinding = 322.8 kJ/mol) . However, the phenylacetic acid core of the target compound may exhibit distinct binding kinetics compared to indole-based analogs.
- Neurodegenerative Applications : Fluorinated analogs (e.g., 5-fluoro-2-nitrophenylacetic acid) prioritize polarity and metabolic stability due to fluorine’s electronegativity, whereas the benzyloxy group in the target compound may favor prolonged activity in lipid-rich environments like the blood-brain barrier .
Preparation Methods
Pd-Catalyzed Carboxylation
The carboxylation of benzylic bromides using Pd(OH)₂/C and CO (10 bar) offers a one-step route to carboxylic acids. However, this method requires a pre-existing benzylic bromide, which is synthetically distant from the target molecule’s structure.
Yield Optimization and Process Considerations
Data from CN101805265A highlight critical factors for scalability:
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 30–40°C, 1 hr | 83–90 | >95 |
| Cyanoacetate Substitution | DMSO, K₂CO₃, 80°C, 4 hr | 85–90 | 90–95 |
| Hydrolysis | 6 M HCl, reflux, 12 hr | 90–95 | >98 |
For this compound, yields may decrease by 5–10% due to the benzyloxy group’s steric demands.
Spectroscopic Characterization and Quality Control
Key analytical data from analogous compounds include:
Q & A
Q. Q1. What are the established synthetic routes for 5-(Benzyloxy)-2-nitrophenylacetic Acid, and how can reaction conditions be optimized for higher yields?
Answer:
- Synthetic Routes: The compound can be synthesized via multi-step organic reactions. A plausible route involves:
- Benzyl Protection: Introducing a benzyloxy group to a phenolic precursor (e.g., 2-nitrophenylacetic acid derivatives) using benzyl bromide under basic conditions .
- Nitration: Controlled nitration at the ortho position using mixed acid (HNO₃/H₂SO₄), ensuring regioselectivity .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
- Optimization:
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Analytical Methods:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm benzyloxy (δ ~4.9–5.1 ppm for OCH₂Ph), nitro (δ ~8.0–8.5 ppm), and acetic acid (δ ~3.6–3.8 ppm for CH₂) groups .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 302.08) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as seen in structurally related nitrophenylacetic acids .
- Purity Assessment:
- Melting point consistency (±2°C deviation from literature) .
- HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity .
Advanced Research Questions
Q. Q3. How do substituent effects (e.g., benzyloxy vs. methoxy) influence the reactivity and stability of this compound in acidic/basic environments?
Answer:
- Benzyloxy Group Stability:
- Nitro Group Reactivity:
Q. Q4. What strategies can mitigate conflicting data on the compound’s solubility and crystallinity across different studies?
Answer:
- Solubility Conflicts:
- Crystallinity Variability:
Q. Q5. How can computational modeling predict the biological activity of this compound derivatives?
Answer:
- In Silico Tools:
- Validation:
Safety and Handling
Q. Q6. What are the critical safety protocols for handling this compound in laboratory settings?
Answer:
- Hazard Mitigation:
- Ventilation: Use fume hoods to avoid inhalation of nitro compound dust .
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Waste Disposal:
- Neutralize acidic byproducts with NaHCO₃ before disposal .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
